(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Overview
Description
(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid is a chemical compound that is commonly known as DCC. This compound has been extensively studied due to its potential applications in various fields, including medicine, agriculture, and industry.
Scientific Research Applications
Modulation of Metabotropic Glutamate Receptor Subtype 4
(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid has been identified as a potent and selective positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4). This was demonstrated through a study where asymmetric synthesis of each of the cis enantiomers was performed, and their activities were compared with that of the racemic trans. Computational analysis provided insights into structural features relevant to mGluR4 functionality and established a basis for drug discovery (Christov et al., 2011).
Crystallographic Studies
Structural studies have been conducted to understand the crystal formations of certain derivatives of cis-cyclohexane-1,2-dicarboxylic anhydride, which is closely related to (1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid. For instance, the reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with substituted anilines led to compounds with unique hydrogen-bonded structures and packing patterns, as evidenced in X-ray crystallography studies (Smith & Wermuth, 2012).
Enantioselective Synthesis
The stereoselective alkylation of (1R,2S)-cyclohexane-1,2-dicarboxylic acid mono-(−)-menthyl ester, a compound structurally similar to the one , has been studied. This research found that the dianion of this compound reacts with alkyl bromides and an iodide to give alkylation with selectivities, demonstrating the potential for precise chemical manipulation in enantioselective synthesis processes (Hulme et al., 1994).
Chemical Structure Analysis
Studies like the one on Dehydroabietic acid, although not directly related to the exact compound , provide insight into the structural analysis and conformational behaviors of cyclohexane derivatives. This type of research is essential in understanding the chemical and physical properties of related compounds (Rao, Song, & Shang, 2009).
Environmental Exposure Studies
Research has also been done on the environmental exposure to related compounds like 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH). Such studies are crucial in assessing the environmental impact and potential health effects of these compounds (Silva et al., 2013).
properties
IUPAC Name |
(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO3/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(19)20/h5-7,11-12H,1-4H2,(H,17,18)(H,19,20)/t11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMUYYFJVFSVCA-NWDGAFQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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